4-[1-(3-Chlorophenyl)ethyl]piperidine

Neurokinin Antagonist Respiratory Disease NK2 Receptor

4-[1-(3-Chlorophenyl)ethyl]piperidine (CAS 1780227-54-4) is a synthetic arylalkylpiperidine derivative with the molecular formula C13H18ClN and a molecular weight of 223.74. It features a piperidine ring substituted at the 4-position with a 1-(3-chlorophenyl)ethyl moiety.

Molecular Formula C13H18ClN
Molecular Weight 223.74
CAS No. 1780227-54-4
Cat. No. B3379875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(3-Chlorophenyl)ethyl]piperidine
CAS1780227-54-4
Molecular FormulaC13H18ClN
Molecular Weight223.74
Structural Identifiers
SMILESCC(C1CCNCC1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H18ClN/c1-10(11-5-7-15-8-6-11)12-3-2-4-13(14)9-12/h2-4,9-11,15H,5-8H2,1H3
InChIKeyBBMPCXVZCFFTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[1-(3-Chlorophenyl)ethyl]piperidine (CAS 1780227-54-4): Chemical Identity and Structural Context for Scientific Procurement


4-[1-(3-Chlorophenyl)ethyl]piperidine (CAS 1780227-54-4) is a synthetic arylalkylpiperidine derivative with the molecular formula C13H18ClN and a molecular weight of 223.74 [1]. It features a piperidine ring substituted at the 4-position with a 1-(3-chlorophenyl)ethyl moiety. This compound belongs to a pharmacologically significant class of piperidine-based building blocks widely employed in the synthesis of central nervous system (CNS) agents, particularly histamine H3 receptor ligands and neurokinin (NK) receptor antagonists [2]. The 3-chloro substitution pattern on the phenyl ring and the presence of a methyl-branched ethyl linker distinguish it from related analogs, influencing its steric and electronic properties during drug discovery campaigns.

Why 4-[1-(3-Chlorophenyl)ethyl]piperidine Cannot Be Readily Substituted by Other 4-Arylpiperidines


Generic substitution of 4-arylpiperidine analogs is not feasible due to the exquisite sensitivity of receptor binding pockets to substitution patterns and stereoelectronic effects. While many 4-phenylpiperidine derivatives exist as common intermediates, the specific combination of a 3-chlorophenyl ring and a methyl-branched ethyl linker in 4-[1-(3-Chlorophenyl)ethyl]piperidine directly impacts pharmacophore geometry and lipophilicity (calculated LogP). This is particularly critical in classes such as neurokinin (NK) receptor antagonists and histamine H3 receptor ligands, where subtle variations in the aryl substituent position (e.g., 3-Cl vs. 4-Cl) or linker branching (ethyl vs. branched ethyl) result in dramatic shifts in target binding affinity (Ki) and functional selectivity [1]. Consequently, empirical quantitative structure-activity relationship (QSAR) data underscores the non-interchangeability of these scaffolds, necessitating precise procurement of this specific CAS number to ensure reproducible synthetic outcomes and biological profiles [2].

Quantitative Differentiation Evidence: 4-[1-(3-Chlorophenyl)ethyl]piperidine vs. Closest Analogs


Evidence 1: Substitution Pattern Specificity in NK2 Receptor Antagonism

While 4-[1-(3-Chlorophenyl)ethyl]piperidine serves as a key intermediate in NK2 antagonist synthesis, the specific 3-chloro substitution is not arbitrary. Structural patent analysis reveals that replacing the 3-chlorophenyl group with a 4-chlorophenyl or unsubstituted phenyl group drastically alters or abolishes NK2 antagonism [1]. In related 4-substituted piperidine series, the 3,4-dichlorophenyl variant exhibited an IC50 of approximately 50 nM, whereas the corresponding 3-chlorophenyl analog (the parent scaffold of the target compound) showed a 4-fold loss in potency, highlighting the critical nature of the chlorine position [2]. Although direct IC50 data for the exact ethyl-linked derivative is not disclosed in public repositories, its structural relationship to high-potency dichloro leads establishes it as an essential comparator for deconvolution of halogen SAR.

Neurokinin Antagonist Respiratory Disease NK2 Receptor

Evidence 2: CNS Multiparameter Optimization and Molecular Weight Advantage

In the context of CNS drug development, 4-[1-(3-Chlorophenyl)ethyl]piperidine presents a quantifiable differentiation from larger, fused-ring analogs. Its molecular weight (MW = 223.74) is significantly lower than common 4-substituted heterocyclic piperidine comparators (e.g., piperazine-linked or oxazolidinone derivatives with MW > 350) [1]. According to established CNS multiparameter optimization (MPO) guidelines, compounds with MW < 300 exhibit statistically higher probability of achieving brain penetration (LogBB > 0.3) [2]. The target compound's topological polar surface area (tPSA) is calculated to be approximately 12.0 Ų, well below the threshold of 70 Ų required for passive BBB permeability, whereas bulkier 4-substituted alternatives often exceed this limit [3].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Evidence 3: Differentiated Synthetic Versatility vs. Pre-Functionalized Analogs

Unlike many closely related 4-substituted piperidines that are sold as hydrochloride salts or possess additional reactive handles (e.g., N-Boc protection), 4-[1-(3-Chlorophenyl)ethyl]piperidine is typically supplied as the free base [1]. This provides a quantifiable advantage in reaction mass efficiency. For example, the direct comparison to 4-[2-(3-Chlorophenyl)ethyl]piperidine (CAS 14342-14-4) or 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-ol (CAS N/A) reveals that the target compound's free amine and unsubstituted piperidine nitrogen allow for direct N-alkylation or N-acylation without requiring an initial deprotection or neutralization step . This reduces the synthetic step count by at least one transformation compared to using a Boc-protected or salt-form analog, resulting in a calculated 15-20% reduction in overall reaction sequence length for typical library synthesis protocols [2].

Synthetic Intermediate Piperidine Functionalization Chemical Stability

Evidence 4: Methyl Branching and Lipophilic Efficiency Differentiation

The presence of a methyl branch in the ethyl linker (resulting in a sec-phenethyl group) distinguishes this compound from the linear 4-[2-(3-Chlorophenyl)ethyl]piperidine analog. This structural nuance directly impacts Lipophilic Ligand Efficiency (LLE). The calculated LogP of the target compound (approx. 3.8) is similar to the linear analog (approx. 3.9), but the introduction of the methyl group increases steric hindrance near the basic amine [1]. In comparable piperidine-based monoamine transporter inhibitor series, the replacement of a linear ethyl chain with a branched isopropyl or sec-butyl group resulted in a 3- to 5-fold increase in metabolic stability in human liver microsomes due to reduced N-dealkylation susceptibility [2]. By analogy, this methyl-branched piperidine scaffold is expected to confer superior metabolic robustness compared to the linear 2-phenethyl analog, which is a critical differentiator for lead optimization in CNS programs.

Lipophilic Efficiency Metabolic Stability Piperidine SAR

Optimal Scientific Use Cases for 4-[1-(3-Chlorophenyl)ethyl]piperidine (CAS 1780227-54-4)


Scenario 1: Generation of Focused Libraries for CNS NK2 Antagonist Programs

Given its direct structural link to 3-chlorophenyl NK2 antagonist pharmacophores, this compound is ideally suited for generating focused chemical libraries via N-functionalization. As demonstrated in Section 3 (Evidence 1), the 3-chloro regioisomer is essential for achieving NK2 receptor occupancy [1]. Researchers should prioritize this building block when performing reductive aminations or amide couplings to explore the vector space of the piperidine nitrogen. This approach avoids the pitfalls of using generic 4-phenylpiperidines, which lack the necessary halogen interaction required for binding pocket complementarity and often yield inactive compounds in preliminary NK2 screens [2].

Scenario 2: Lead Optimization Requiring Balanced CNS Physicochemical Properties

When designing CNS-penetrant drug candidates, the specific low molecular weight (223.74 Da) and favorable tPSA (≈12 Ų) of this compound make it a superior choice for maintaining compliance with CNS MPO guidelines. As established in Section 3 (Evidence 2), larger 4-substituted piperidine analogs frequently exceed the 300 Da threshold associated with reduced BBB permeability [3]. This building block is therefore recommended for fragment-based drug discovery (FBDD) and lead optimization campaigns where maintaining a low topological polar surface area is critical to mitigate P-glycoprotein efflux and ensure adequate free brain concentrations [4].

Scenario 3: High-Throughput Parallel Synthesis and Reaction Optimization

The free base form of 4-[1-(3-Chlorophenyl)ethyl]piperidine is optimized for automated parallel synthesis platforms. As detailed in Section 3 (Evidence 3), the absence of N-protecting groups eliminates the need for a preliminary deprotection step, saving approximately 1-2 days of synthesis time per library plate [5]. Procurement of this specific free amine directly supports high-throughput chemistry efforts, minimizing manual intervention and maximizing the diversity of products generated from a common piperidine core. This operational efficiency is a key differentiator compared to salt forms or pre-functionalized intermediates that require neutralization or deprotection workflows [6].

Scenario 4: Metabolic Stability Profiling of Branched Arylalkyl Scaffolds

For projects focused on improving the metabolic half-life of arylalkylamine chemotypes, this compound serves as a critical comparator to linear 2-phenethyl derivatives. As inferred in Section 3 (Evidence 4), the methyl-branched linker is expected to confer a measurable reduction in N-dealkylation rates [7]. This building block should be utilized in head-to-head microsomal stability assays against the linear 4-[2-(3-Chlorophenyl)ethyl]piperidine analog to generate empirical PK data. Such studies are essential for validating in silico predictions and guiding the selection of the optimal linker topology for further in vivo evaluation.

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